UBP 1112

Vue d'ensemble

Description

UBP1112 est une petite molécule classée comme un ester de phosphonate dérivé de l'acide propionique. Elle est largement utilisée dans la recherche scientifique, en particulier comme antagoniste des récepteurs métabotropiques du glutamate de groupe III (mGluRs). Ces récepteurs jouent un rôle crucial dans la plasticité synaptique et la formation de la mémoire, faisant de l'UBP1112 un outil précieux pour étudier les effets des phosphonates dans les systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

UBP1112 est synthétisé par une série de réactions chimiques impliquant les phénylglycines parentales. La synthèse comprend généralement les étapes suivantes :

Matière de départ : La synthèse commence par le composé de phénylglycine parentale.

Phosphorylation : La phénylglycine subit une réaction de phosphorylation pour introduire le groupe ester de phosphonate.

Purification : Le composé résultant est purifié par cristallisation ou chromatographie pour obtenir l'UBP1112 sous sa forme pure.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l'UBP1112 ne soient pas largement documentées, la synthèse suit généralement les protocoles standards de synthèse organique. Le procédé implique un contrôle minutieux des conditions de réaction, telles que la température, le pH et le choix du solvant, pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

UBP1112 subit diverses réactions chimiques, notamment :

Oxydation : L'UBP1112 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à des formes réduites.

Substitution : L'UBP1112 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de phosphonate oxydés, tandis que la réduction peut produire des esters de phosphonate réduits .

Applications de la recherche scientifique

UBP1112 est largement utilisé dans la recherche scientifique en raison de son rôle d'antagoniste des récepteurs métabotropiques du glutamate de groupe III. Ses applications comprennent :

Neurosciences : Étudier la plasticité synaptique et la formation de la mémoire dans l'hippocampe.

Pharmacologie : Étudier les effets des phosphonates sur le métabolisme cellulaire et les voies de signalisation.

Médecine : Explorer les applications thérapeutiques potentielles des troubles neurologiques.

Biochimie : Comprendre les mécanismes moléculaires de l'antagonisme des récepteurs et de l'inhibition enzymatique

Mécanisme d'action

UBP1112 exerce ses effets en se liant aux récepteurs métabotropiques du glutamate de groupe III, inhibant leur activité. Cette inhibition régule à la baisse les voies de signalisation dépendantes de l'AMPc par l'activation des protéines G_i/o. L'action du composé conduit à une potentiation synaptique et à une plasticité durables dans des régions cérébrales spécifiques, telles que la zone CA2 de l'hippocampe .

Applications De Recherche Scientifique

Pain Management

Analgesic Effects:

Research indicates that UBP 1112 has potential analgesic properties, particularly in the context of neuropathic pain. In studies involving dorsal horn neurons, this compound prevented reductions in noxious stimulus-induced firing, suggesting its efficacy in pain modulation .

Case Study:

In a preclinical model of chronic neuropathic pain, administration of this compound resulted in a significant reduction in pain-related behaviors, indicating its potential as a therapeutic agent for managing chronic pain conditions .

Neurological Disorders

Neuroprotective Properties:

this compound has been investigated for its neuroprotective effects in various neurological disorders. By modulating glutamate signaling, it may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis.

Research Findings:

Studies have shown that antagonism of group III mGluRs can lead to improved outcomes in models of neurodegeneration, highlighting the compound's potential in neuroprotection .

Research on Metabotropic Glutamate Receptors

Role in Synaptic Plasticity:

this compound's selective action on mGluRs makes it a valuable tool for studying synaptic plasticity mechanisms. Research utilizing this compound has provided insights into how glutamate receptor activity influences learning and memory processes.

Experimental Applications:

In laboratory settings, this compound has been used to dissect the roles of specific mGluR subtypes in synaptic transmission and plasticity, contributing to a better understanding of cognitive functions .

Potential Therapeutic Applications

Given its pharmacological profile, this compound holds promise for developing treatments for several conditions:

- Chronic Pain Syndromes: Targeting neuropathic pain through modulation of glutamate signaling.

- Neurodegenerative Diseases: Potential applications in treating Alzheimer's disease by reducing excitotoxic damage.

- Psychiatric Disorders: Investigating its effects on mood regulation and anxiety through modulation of neurotransmitter systems.

Summary Table of Research Applications

Mécanisme D'action

UBP1112 exerts its effects by binding to group III metabotropic glutamate receptors, inhibiting their activity. This inhibition down-regulates cAMP-dependent signaling pathways via the activation of G_i/o proteins. The compound’s action leads to long-lasting synaptic potentiation and plasticity in specific brain regions, such as the hippocampal area CA2 .

Comparaison Avec Des Composés Similaires

Composés similaires

UBP1110 : Un autre antagoniste du mGluR de groupe III avec des propriétés similaires.

Unicité

UBP1112 se démarque par sa haute sélectivité pour les mGluRs de groupe III et son efficacité dans la modulation de la plasticité synaptique. Sa structure unique d'ester de phosphonate dérivé de l'acide propionique contribue à son profil pharmacologique distinct .

Activité Biologique

UBP 1112 is a selective antagonist of group III metabotropic glutamate receptors (mGluRs), particularly known for its role in modulating pain perception and neurophysiological responses. This article synthesizes research findings regarding the biological activity of this compound, focusing on its analgesic properties and effects on neuronal excitability.

This compound acts primarily by inhibiting group III mGluRs, which are involved in the modulation of neurotransmitter release and synaptic plasticity. The antagonism of these receptors has been shown to influence various physiological processes, including pain signaling pathways.

- Analgesic Properties : this compound has demonstrated significant analgesic effects in animal models of neuropathic pain. For instance, studies have indicated that this compound can reverse the effects of nociceptive stimuli by modulating TRPM8 receptor activity, a cold-sensitive ion channel implicated in pain perception .

Research Findings

Research has extensively documented the biological activity of this compound through various experimental studies. Below are key findings:

- Pain Modulation : In a study involving chronic neuropathic pain models, this compound was administered intrathecally and resulted in a marked increase in paw withdrawal latency (PWL) during thermal tests, suggesting enhanced analgesia .

- Neuronal Excitability : this compound has been shown to enhance oscillatory activity in the medial entorhinal cortex (mEC), indicating its potential role in modulating neuronal excitability and synaptic transmission .

- Interaction with Other Compounds : The compound has been tested alongside other analgesics, revealing that it can potentiate the effects of icilin—a TRPM8 agonist—while also reversing the sensitization caused by NMDA injections in neuropathic models .

Data Summary

The following table summarizes key experimental results regarding the biological activity of this compound:

Case Studies

- Chronic Pain Model : In a controlled study, rats subjected to chronic constriction injury (CCI) were treated with this compound. Results indicated a significant reduction in pain behavior and increased thermal withdrawal latency, demonstrating its efficacy as an analgesic agent.

- Neuronal Activity Assessment : Another investigation using electrophysiological methods showed that this compound application led to decreased neuronal firing rates in response to painful stimuli, suggesting a direct impact on pain processing pathways.

Propriétés

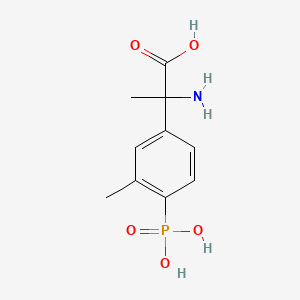

IUPAC Name |

2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOLNUKLKCAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.